7-Fluoropyrido[4,3-d]pyrimidine
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Overview
Description
7-Fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the fusion of pyridine and pyrimidine rings, with a fluorine atom at the 7th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyridopyrimidines.
Oxidation Products: Pyridopyrimidine N-oxides.
Reduction Products: Dihydropyridopyrimidines.
Scientific Research Applications
7-Fluoropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cellular processes, making it a potential candidate for cancer therapy . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison: 7-Fluoropyrido[4,3-d]pyrimidine is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to other pyridopyrimidines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific therapeutic applications .
Properties
Molecular Formula |
C7H4FN3 |
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Molecular Weight |
149.13 g/mol |
IUPAC Name |
7-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4FN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H |
InChI Key |
FGJXCCFSMXKNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)C=NC=N2 |
Origin of Product |
United States |
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